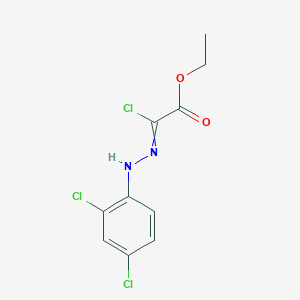
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate
Descripción general
Descripción
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate is an organic compound with the chemical formula C10H9Cl3N2O2. It is a colorless or pale yellow liquid with an aromatic odor. This compound is soluble in organic solvents such as ether and alcohol but is insoluble in water .
Métodos De Preparación
The synthesis of ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate involves a two-step process:
Formation of (2,4-dichlorophenyl)hydrazine: This is achieved by reacting 2,4-dichlorobenzoic acid with hydrazine under alkaline conditions.
Reaction with ethyl chloroacetate: The resulting (2,4-dichlorophenyl)hydrazine is then reacted with ethyl chloroacetate under appropriate conditions to yield ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate.
Análisis De Reacciones Químicas
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction:
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology and Medicine:
Mecanismo De Acción
The exact mechanism of action of ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate is not well-documented. it is believed to exert its effects through interactions with cellular components, leading to disruption of cellular processes. The molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate can be compared with other similar compounds such as:
Mefenpyr-Diethyl: Another hydrazono compound with similar structural features.
Acetic acid, chloro[(2,4-dichlorophenyl)hydrazono]-, ethyl ester: A compound with a similar chemical structure and properties.
These compounds share similar chemical properties but may differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C10H9Cl3N2O2 |
|---|---|
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3 |
Clave InChI |
MTWAKBYVMJYUSU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
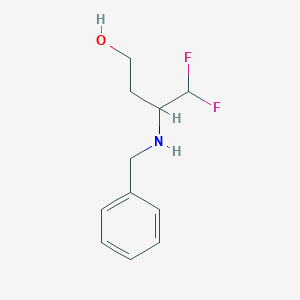
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorobenzaldehyde](/img/structure/B8569634.png)

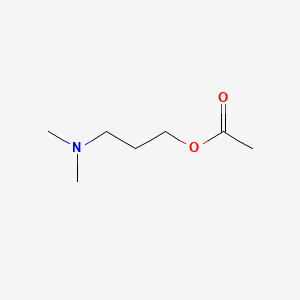
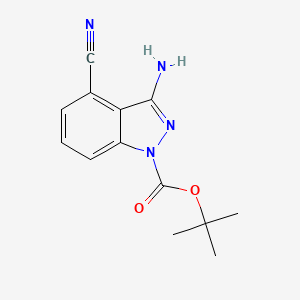

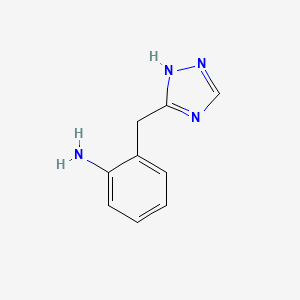
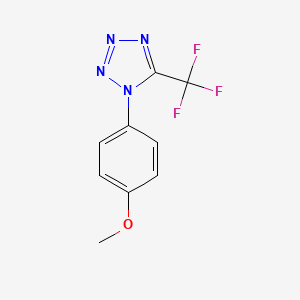
![2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine](/img/structure/B8569707.png)
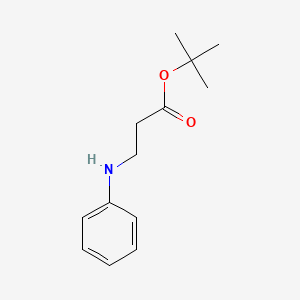
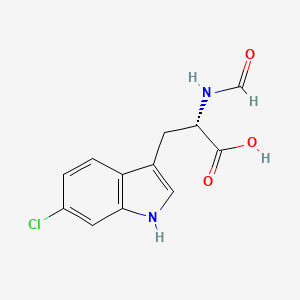
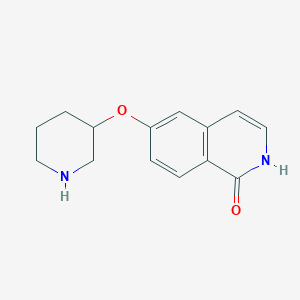
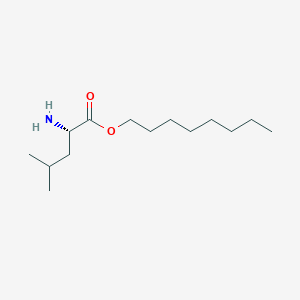
![Ethyl 3-[2-(bromomethyl)phenyl]prop-2-enoate](/img/structure/B8569744.png)
